6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane
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Overview
Description
6-(2-Bromophenyl)-3-azabicyclo[320]heptane is a bicyclic compound that features a bromophenyl group attached to a 3-azabicyclo[320]heptane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This process is catalyzed by Lewis acids and involves a tandem Prins addition/ring expansion/1,2-silyl shift to form the bicyclic structure . The reaction conditions are mild and offer high diastereocontrol over the newly formed quaternary stereocenters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, such as [2+2] cycloadditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and specificity in binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Azaspiro[3.3]heptane: Contains a spirocyclic structure with similar applications in drug discovery.
Uniqueness
6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific combination of a bromophenyl group and a 3-azabicyclo[3.2.0]heptane scaffold. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
6-(2-bromophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14BrN/c13-12-4-2-1-3-9(12)10-5-8-6-14-7-11(8)10/h1-4,8,10-11,14H,5-7H2 |
InChI Key |
XKEJMVACSVUNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3Br |
Origin of Product |
United States |
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